(2Z,4Z)-1,6-bis(2,4-dimethylphenyl)-3,4-dihydroxyhexa-2,4-diene-1,6-dione
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Overview
Description
(2Z,4Z)-1,6-bis(2,4-dimethylphenyl)-3,4-dihydroxyhexa-2,4-diene-1,6-dione is a complex organic compound characterized by its conjugated diene structure and the presence of hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-1,6-bis(2,4-dimethylphenyl)-3,4-dihydroxyhexa-2,4-diene-1,6-dione typically involves the following steps:
Formation of the Diene Backbone: The conjugated diene structure can be synthesized through a series of reactions involving the coupling of appropriate precursors. This often includes the use of Grignard reagents or organolithium compounds to form the carbon-carbon double bonds.
Introduction of Functional Groups: The hydroxyl and ketone groups are introduced through selective oxidation and reduction reactions. Common reagents for these transformations include potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic processes and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z)-1,6-bis(2,4-dimethylphenyl)-3,4-dihydroxyhexa-2,4-diene-1,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
(2Z,4Z)-1,6-bis(2,4-dimethylphenyl)-3,4-dihydroxyhexa-2,4-diene-1,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of (2Z,4Z)-1,6-bis(2,4-dimethylphenyl)-3,4-dihydroxyhexa-2,4-diene-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in various chemical reactions, including:
Electrophilic Addition: The diene can react with electrophiles, leading to the formation of addition products.
Radical Reactions: The compound can undergo radical reactions, which are important in polymerization processes.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2Z,4E)-1,6-bis(2,4-dimethylphenyl)-3,4-dihydroxyhexa-2,4-diene-1,6-dione
- (2E,4Z)-1,6-bis(2,4-dimethylphenyl)-3,4-dihydroxyhexa-2,4-diene-1,6-dione
- (2E,4E)-1,6-bis(2,4-dimethylphenyl)-3,4-dihydroxyhexa-2,4-diene-1,6-dione
Uniqueness
The unique feature of (2Z,4Z)-1,6-bis(2,4-dimethylphenyl)-3,4-dihydroxyhexa-2,4-diene-1,6-dione lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1Z,5Z)-1,6-bis(2,4-dimethylphenyl)-1,6-dihydroxyhexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C22H22O4/c1-13-5-7-17(15(3)9-13)19(23)11-21(25)22(26)12-20(24)18-8-6-14(2)10-16(18)4/h5-12,23-24H,1-4H3/b19-11-,20-12- |
InChI Key |
AXOYPCRZROGMDX-YZLQMOBTSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=C/C(=O)C(=O)/C=C(\O)/C2=C(C=C(C=C2)C)C)/O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=CC(=O)C(=O)C=C(C2=C(C=C(C=C2)C)C)O)O)C |
Origin of Product |
United States |
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